Daspei (CAS 3785-01-1) is a cell-permeant, cationic styryl dye designed for the analysis of mitochondrial function in living cells. [5, 10] As a potentiometric probe, its accumulation within mitochondria is directly dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and metabolic activity. [14, 15] Upon accumulation in energized mitochondria, Daspei exhibits a distinct orange-red fluorescence, making it a valuable tool for fluorescence microscopy and plate-reader-based functional assays. [3, 5]
Selecting a mitochondrial probe based on color alone can compromise experimental outcomes. Dyes like Rhodamine 123, TMRM, or TMRE differ significantly from Daspei in spectral properties, workflow compatibility, and potential for artifacts. [2, 13] Key differentiators such as Stokes shift directly impact signal-to-noise ratios in imaging, while amenability to specific protocols, like no-wash procedures, is an intrinsic property not shared by all probes. [14, 17] Substituting Daspei without validating these functional parameters can lead to increased background signal, time-consuming protocol adjustments, or the inability to perform high-throughput screens, making it a critical material selection choice rather than a generic commodity.
Daspei exhibits an exceptionally large Stokes shift of 128 nm, a critical feature for minimizing spectral bleed-through in fluorescence applications. [3, 10] This is a significant improvement over common mitochondrial probes like Rhodamine 123, which has a much smaller Stokes shift of approximately 20-30 nm. [1, 7]
| Evidence Dimension | Stokes Shift (Emission Max - Excitation Max) |
| Target Compound Data | 128 nm (Ex: 461 nm / Em: 589 nm) |
| Comparator Or Baseline | Rhodamine 123: ~22 nm (Ex: 512 nm / Em: 534 nm) |
| Quantified Difference | >4x larger Stokes shift than Rhodamine 123 |
| Conditions | Spectral properties measured in methanol (Daspei) or aqueous buffer (Rhodamine 123). |
A larger Stokes shift provides a clearer, higher-contrast signal by reducing the overlap between excitation and emission spectra, which is crucial for multiplexing and achieving high-quality imaging data.
Daspei has been successfully validated for use in no-wash mitochondrial membrane potential assays in a 96-well format. [14] This simplified protocol, which eliminates the need for wash steps to remove background dye, is a significant workflow advantage compared to many standard protocols for dyes like TMRM and TMRE that often require washing to improve the signal-to-background ratio. [23]
| Evidence Dimension | Assay Workflow Compatibility |
| Target Compound Data | Validated for no-wash, plate-reader-based assays with a Z' value >0.5. |
| Comparator Or Baseline | Standard TMRM/TMRE protocols, which often incorporate wash steps. |
| Quantified Difference | Eliminates multiple centrifugation/aspiration steps per plate. |
| Conditions | Assay performed on CHO and PC12 cells in 96-well plates. |
This feature drastically reduces handling time, minimizes cell loss, and lowers well-to-well variability, making Daspei highly suitable for automated and large-scale screening of compounds for mitochondrial toxicity.
The fluorescence intensity of Daspei is directly coupled to mitochondrial function. In cellular assays, increasing the extracellular potassium concentration, which depolarizes the mitochondrial membrane, causes a corresponding decrease in Daspei fluorescence. [4] This confirms its utility as a functional reporter of ΔΨm, unlike probes such as MitoTracker Green FM, which stain mitochondria regardless of their polarization state.
| Evidence Dimension | Response to Depolarization |
| Target Compound Data | Fluorescence signal decreases with chemically induced membrane depolarization. |
| Comparator Or Baseline | Potential-independent dyes (e.g., MitoTracker Green FM) which show minimal fluorescence change upon depolarization. |
| Quantified Difference | Qualitative functional response vs. static labeling. |
| Conditions | Live CHO cells treated with increasing concentrations of extracellular potassium. |
This validates Daspei for use in functional studies, such as assessing drug-induced mitochondrial toxicity or identifying early stages of apoptosis, where changes in membrane potential are a critical readout.
Daspei is a strong candidate for primary or secondary screening of compound libraries to identify agents that disrupt mitochondrial function. Its validated use in simple, rapid, no-wash plate-reader assays makes it ideal for the demands of high-throughput workflows in drug discovery and toxicology. [1]
For researchers investigating cellular responses to stimuli, Daspei serves as a reliable vital stain for monitoring mitochondrial membrane potential via fluorescence microscopy. Its large Stokes shift ensures a high-contrast signal, allowing for clearer visualization of changes in mitochondrial energization during processes like apoptosis or metabolic shifts. [2]
The probe's demonstrated sensitivity to mitochondrial potential changes makes it well-suited for use in established cellular disease models. It has been successfully used to detect mitochondrial dysfunction in models of hypoxia and Alzheimer's disease, providing a quantitative tool for mechanistic studies. [1]
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